![molecular formula C7H17ClN2O2S B2849256 4-(Methylamino)cyclohexane-1-sulfonamide;hydrochloride CAS No. 2155855-09-5](/img/structure/B2849256.png)
4-(Methylamino)cyclohexane-1-sulfonamide;hydrochloride
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Overview
Description
4-(Methylamino)cyclohexane-1-sulfonamide;hydrochloride, commonly known as Mecamylamine, is a synthetic compound that belongs to the class of antihypertensive agents. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used for the treatment of hypertension, nicotine addiction, and various other conditions. Mecamylamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
One foundational aspect of research involves the synthesis and structural characterization of sulfonamide derivatives. For example, Danish et al. (2021) synthesized new sulfonamide derivatives, including 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid, and characterized them using FTIR, ESI-MS, and X-ray crystallography. Their study revealed details about the hydrogen bonding patterns and crystal structures of these compounds, providing insights into their chemical properties and potential applications (Danish et al., 2021).
Catalytic Applications
In the realm of catalysis, Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that promotes the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the efficiency and reusability of the catalyst, demonstrating its potential in facilitating eco-friendly chemical reactions (Goli-Jolodar et al., 2016).
Medicinal Chemistry and Anticancer Activity
In medicinal chemistry, sulfonamide derivatives are explored for their potential anticancer properties. Halawa et al. (2020) synthesized a series of heterocyclic compounds with a sulfonamide moiety and evaluated their antiproliferative activity against various human cancerous cell lines. Their findings indicated that some compounds exhibited potent anticancer activity, suggesting that aromatic heterocycles linked to sulfonamides could serve as a basis for developing new anticancer drugs (Halawa et al., 2020).
Environmental and Green Chemistry
Research also extends into green chemistry applications, where sulfonamide derivatives are used to promote environmentally friendly chemical processes. For instance, Pandit et al. (2008) developed a one-pot procedure for the synthesis of sulfonamides from sulfonic acids and amines using a cyanuric chloride-DMF adduct. This method underscores the importance of developing efficient, rapid, and eco-friendly synthesis pathways for sulfonamide compounds (Pandit et al., 2008).
Metal Complexes and DNA Interaction
Another intriguing area of research involves the synthesis of metal complexes of sulfonamides and their interaction with DNA. Akhtar et al. (2021) synthesized metal complexes of a sulfonamide derivative and investigated their DNA cleavage properties and interaction with the BRCA1 gene. This study highlights the therapeutic potential of these complexes as cancer treatment agents (Akhtar et al., 2021).
Mechanism of Action
Target of Action
It is known that sulfonamide compounds, such as sulfanilamide, act on bacterial cells . They are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .
Mode of Action
Sulfonamides, including Sulfanilamide, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .
Biochemical Pathways
Sulfonamides generally interfere with the folic acid metabolism cycle in bacteria, inhibiting their growth and multiplication .
Pharmacokinetics
Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The action of sulfonamides results in the inhibition of bacterial growth and multiplication .
Action Environment
It is known that the antibacterial action of sulfonamides is inhibited by pus .
properties
IUPAC Name |
4-(methylamino)cyclohexane-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h6-7,9H,2-5H2,1H3,(H2,8,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPZUNZZDKKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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